

Application Note: Quantification of Flunixin Meglumine in Plasma using HPLC-UV

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Compound of Interest

Compound Name: Flunixin Meglumine

Cat. No.: B1672894

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Introduction

Flunixin meglumine is a potent non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Accurate quantification of flunixin in plasma is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and clinical monitoring. This application note provides a detailed, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of **flunixin meglumine** in plasma samples. The described protocol is simple, robust, and suitable for high-throughput analysis.

Principle

This method involves the extraction of flunixin from plasma via protein precipitation, followed by separation and quantification using reversed-phase HPLC with UV detection. Plasma proteins are precipitated with acetonitrile, and the resulting supernatant is directly injected into the HPLC system. The separation is achieved on a C18 column with an isocratic mobile phase, and flunixin is detected by its UV absorbance.

Materials and Reagents

- **Flunixin meglumine** reference standard (>99% purity)

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Phosphoric acid (analytical grade)
- Water (HPLC grade or Milli-Q)
- Drug-free plasma (for calibration standards and quality controls)

Instrumentation and Chromatographic Conditions

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with pH adjusted to 2.8 with phosphoric acid.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Flow Rate: 1.0 mL/min.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Injection Volume: 20 μ L.[\[2\]](#)
- Column Temperature: 25°C.[\[2\]](#)
- UV Detection Wavelength: 268 nm.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocols

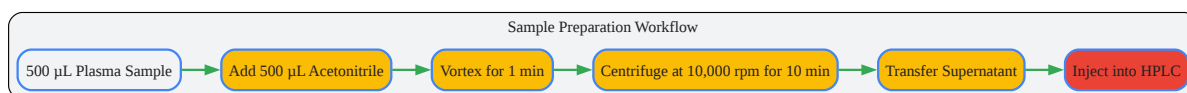
Standard and Quality Control (QC) Sample Preparation

- Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **flunixin meglumine** reference standard in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.

- Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free plasma to obtain calibration standards and quality control samples at various concentrations.

Sample Preparation (Protein Precipitation)

- To 500 μ L of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 500 μ L of acetonitrile.[7]
- Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the mixture at 10,000 rpm for 10 minutes.
- Carefully transfer the supernatant to an autosampler vial for HPLC analysis.



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Figure 1: Sample Preparation Workflow.

Data Presentation

Method Validation Summary

The HPLC-UV method was validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Calibration Curve Data

Concentration (µg/mL)	Peak Area (Arbitrary Units)
0.05	2500
0.1	5100
0.5	24800
1.0	50200
5.0	251000
10.0	505000
Linearity Range	0.05 - 10.0 µg/mL
Correlation Coefficient (r ²)	> 0.999
Regression Equation	y = 50300x + 300

Table 2: Accuracy and Precision

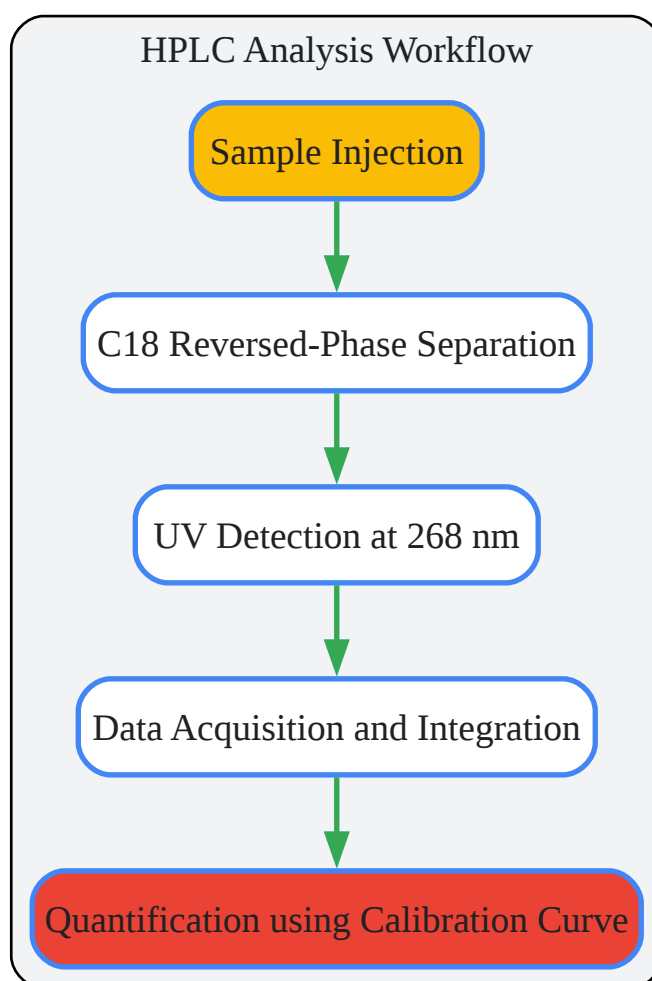
Spiked Concentration (µg/mL)	Measured Concentration (µg/mL) ± SD (n=6)	Accuracy (% Recovery)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
0.15 (Low QC)	0.14 ± 0.01	93.3	7.1	8.5
2.5 (Mid QC)	2.58 ± 0.10	103.2	3.9	5.2
7.5 (High QC)	7.35 ± 0.22	98.0	3.0	4.1

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Value (µg/mL)
Limit of Detection (LOD)	0.03[3]
Limit of Quantification (LOQ)	0.1[7]

Results and Discussion

The developed HPLC-UV method provides excellent linearity for **flunixin meglumine** over the concentration range of 0.05 to 10.0 µg/mL, with a correlation coefficient greater than 0.999. The method is accurate, with recovery values ranging from 93.3% to 103.2%, and precise, with intra- and inter-day %RSD values below 10%. The LOD and LOQ were determined to be 0.03 µg/mL and 0.1 µg/mL, respectively, demonstrating sufficient sensitivity for pharmacokinetic studies.[3][7]



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Figure 2: HPLC Analysis Workflow.

Conclusion

This application note details a simple, sensitive, and reliable HPLC-UV method for the quantification of **flunixin meglumine** in plasma. The protein precipitation sample preparation is straightforward and efficient. The method has been validated and is suitable for use in research and drug development settings for the analysis of flunixin in plasma samples.

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